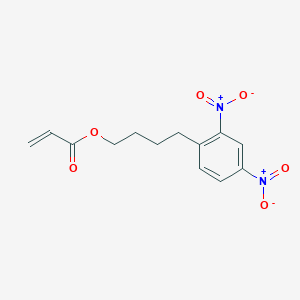

4-(2,4-Dinitrophenyl)butyl prop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dinitrophenyl)butyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-2-13(16)21-8-4-3-5-10-6-7-11(14(17)18)9-12(10)15(19)20/h2,6-7,9H,1,3-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJMQEZHIWVSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650702 | |

| Record name | 4-(2,4-Dinitrophenyl)butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-49-9 | |

| Record name | 4-(2,4-Dinitrophenyl)butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,4 Dinitrophenyl Butyl Prop 2 Enoate

Strategies for Dinitrophenyl Group Installation on the Butyl Chain Precursor

The introduction of the 2,4-dinitrophenyl group onto a four-carbon chain can be accomplished through two main pathways: direct nitration of a pre-existing butylbenzene (B1677000) derivative or nucleophilic aromatic substitution on an activated dinitrophenyl system.

Nitration Pathways for Aromatic Ring Functionalization on Related Substrates

Direct nitration of an aromatic ring is a fundamental reaction in organic synthesis to introduce nitro groups. The regiochemical outcome of the nitration of a substituted benzene (B151609) ring is governed by the electronic nature of the substituent. For a precursor like butylbenzene, the butyl group is an ortho-, para-directing activator. However, achieving a specific 2,4-dinitration pattern can be challenging and often leads to a mixture of isomers.

A common approach for dinitration involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

For highly activated rings, such as phenol (B47542), dinitration can be achieved under milder conditions. For instance, the nitration of phenol with nitric acid in an aqueous-alcoholic medium at its boiling point can yield 2,4-dinitrophenol (B41442) with high selectivity and yields of up to 80%. semanticscholar.orgresearchgate.netsciencemadness.orggoogle.com Another method involves the sulfonation of phenol followed by nitration, which can also control the regioselectivity. google.comquora.comvedantu.com While these methods apply to phenol, they provide insights into controlling the dinitration of other substituted benzenes. The challenge in nitrating butylbenzene directly to 4-(2,4-dinitrophenyl)butanol lies in controlling the regioselectivity to favor the 2,4-dinitro isomer over other possibilities and preventing oxidation of the alkyl chain.

| Precursor | Nitrating Agent | Conditions | Major Product(s) | Reference(s) |

| Phenol | Nitric acid in aqueous-alcoholic medium | Boiling | 2,4-Dinitrophenol | semanticscholar.orgresearchgate.netsciencemadness.orggoogle.com |

| Phenol | Conc. H₂SO₄ then conc. HNO₃ | N/A | o- and p-nitrophenol | vedantu.com |

| m-Dichlorobenzene | Potassium nitrate (B79036) in conc. H₂SO₄ | 135-140°C | 1,5-Dichloro-2,4-dinitrobenzene | orgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches to Dinitrophenyl Moieties

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for constructing the 4-(2,4-dinitrophenyl)butyl moiety, often with greater control over regioselectivity compared to direct nitration. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups, such as nitro groups, and possesses a good leaving group (e.g., a halide). The nitro groups at the ortho and para positions stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution.

A plausible strategy involves reacting a suitable butyl nucleophile with a 1-substituted-2,4-dinitrobenzene. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222) with a butyl Grignard reagent or an organolithium reagent like butyllithium (B86547) could potentially form the C-C bond, leading to 2,4-dinitrobutylbenzene. nih.govnih.gov The reaction of 1-halo-2,4-dinitrobenzene with various nucleophiles like amines and alkoxides is well-documented. lookchem.comresearchgate.netyoutube.comscirp.org

A particularly elegant SNAr approach involves the ipso-substitution of a leaving group on the dinitrophenyl ring with a carbanion derived from an active methylene (B1212753) compound. This method directly forms a carbon-carbon bond. For example, 2,4-dinitrobenzene sulfonic acid can undergo ipso-nucleophilic substitution with various active methylene compounds in the presence of a base like cesium carbonate in DMSO. This strategy allows for the introduction of a functionalized carbon chain that can be subsequently modified to the desired butyl group.

Esterification Protocols for Prop-2-enoate Formation

Once the precursor alcohol, 4-(2,4-dinitrophenyl)butanol, is synthesized, the final step is the esterification with prop-2-enoic acid (acrylic acid) or a reactive derivative thereof. The choice of esterification method depends on the stability and steric hindrance of the alcohol.

Conventional Esterification Techniques for Acrylic Acid and Alcohols

The Fischer esterification is a classic method that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. For the synthesis of acrylates, this method has been applied to various alcohols, including 1,4-butanediol, using sulfuric acid as a catalyst. researchgate.net

Another common approach is the use of a more reactive acrylic acid derivative, such as acryloyl chloride. The reaction of an alcohol with an acyl chloride is generally rapid and irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) | Reflux, often with excess alcohol or water removal | Inexpensive reagents | Reversible, can be slow, harsh conditions may not be suitable for sensitive substrates |

| Acyl Chloride Method | Acyl chloride, alcohol, base (e.g., pyridine) | Often at or below room temperature | Irreversible, generally high yielding | Acyl chlorides are moisture-sensitive and can be corrosive |

Advanced Esterification Approaches for Complex Alcohol and Acid Components

For substrates that are sensitive to the harsh conditions of Fischer esterification or for sterically hindered alcohols, more advanced methods are employed.

The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comorganic-chemistry.orgnih.govresearchgate.net This method is particularly suitable for the esterification of acid-labile or sterically demanding alcohols. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester.

| Advanced Esterification Method | Key Reagents | Typical Conditions | Key Features | Reference(s) |

| Steglich Esterification | Carboxylic acid, alcohol, DCC or EDC, DMAP | Room temperature, inert solvent (e.g., DCM) | Mild conditions, suitable for sensitive and sterically hindered substrates | commonorganicchemistry.comorganic-chemistry.orgnih.govresearchgate.net |

Coupling Strategies for the Dinitrophenylbutyl and Prop-2-enoate Fragments

The formation of the ester 4-(2,4-dinitrophenyl)butyl prop-2-enoate is achieved by coupling the 4-(2,4-dinitrophenyl)butanol fragment with a prop-2-enoate source. Several established esterification methods are applicable for this transformation, each with distinct advantages regarding reaction conditions and substrate compatibility.

One of the most direct methods is acylation using acryloyl chloride . In this approach, 4-(2,4-dinitrophenyl)butanol is treated with acryloyl chloride, typically in the presence of a non-nucleophilic base such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. This method is often favored for its high reactivity and the ability to be performed under mild conditions, which is crucial to prevent the polymerization of the acrylate (B77674) moiety. The synthesis of acryloyl chloride itself can be achieved through the reaction of acrylic acid with agents like thionyl chloride or benzoyl chloride. bohrium.comgoogle.com

Another common strategy is the Fischer-Speier esterification . This equilibrium-controlled process involves the direct reaction of 4-(2,4-dinitrophenyl)butanol with an excess of prop-2-enoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To achieve high yields, the water formed as a byproduct must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com While classic, this method requires higher temperatures and longer reaction times, which can increase the risk of side reactions, including the polymerization of the acrylic acid.

Carbodiimide-mediated coupling presents a milder alternative to traditional methods. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group of prop-2-enoic acid, facilitating nucleophilic attack by the alcohol. This method is often used for sensitive substrates as it proceeds under neutral and ambient conditions, although it can be more expensive and may require more complex purification to remove the urea (B33335) byproduct.

The following table summarizes these plausible coupling strategies.

| Coupling Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |

| Acylation | 4-(2,4-dinitrophenyl)butanol, Acryloyl Chloride, Triethylamine | Aprotic solvent (e.g., DCM, THF), 0°C to room temperature | High yield, fast reaction, mild conditions | Acryloyl chloride is moisture-sensitive and a lachrymator |

| Fischer Esterification | 4-(2,4-dinitrophenyl)butanol, Prop-2-enoic Acid, H₂SO₄ (cat.) | Toluene or Benzene, Reflux with Dean-Stark trap | Inexpensive reagents, suitable for large scale | Requires high temperatures, reversible reaction, risk of side reactions |

| Carbodiimide Coupling | 4-(2,4-dinitrophenyl)butanol, Prop-2-enoic Acid, EDC/DCC, DMAP (cat.) | Aprotic solvent (e.g., DCM), Room temperature | Very mild conditions, high selectivity | High cost of reagents, purification from urea byproduct can be difficult |

Optimization of Reaction Conditions and Yields in Academic Synthesis

In the context of academic synthesis, where novel compounds are often prepared on a small scale, the optimization of reaction conditions is critical to maximize yield and purity. For the synthesis of this compound, a systematic study would be undertaken to determine the ideal parameters for the chosen coupling strategy.

Assuming an acylation approach with acryloyl chloride, key parameters for optimization would include the choice of base, solvent, temperature, and reaction time. A series of small-scale experiments would be conducted to evaluate the impact of each variable on the reaction outcome. researchgate.netresearchgate.net

Solvent: The polarity and aprotic nature of the solvent can influence reaction rates. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether are common choices.

Base: While triethylamine is standard, other non-nucleophilic bases like diisopropylethylamine (DIPEA) or pyridine could be tested to see their effect on yield and side-product formation.

Temperature: Reactions are often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. Optimizing the temperature profile can minimize the degradation of starting materials or the polymerization of the product.

Stoichiometry: Varying the molar equivalents of acryloyl chloride and the base relative to the starting alcohol can push the reaction to completion and ensure all the limiting reagent is consumed.

The following interactive table represents a hypothetical optimization study for the acylation reaction. The yield would be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on the crude reaction mixture.

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | Triethylamine (1.1) | 0 to 25 | 2 | 75 |

| 2 | THF | Triethylamine (1.1) | 0 to 25 | 2 | 72 |

| 3 | DCM | Pyridine (1.1) | 0 to 25 | 2 | 68 |

| 4 | DCM | Triethylamine (1.5) | 0 to 25 | 2 | 85 |

| 5 | DCM | Triethylamine (1.5) | 25 | 2 | 83 |

| 6 | DCM | Triethylamine (1.5) | 0 to 25 | 4 | 91 |

| 7 | Diethyl Ether | Triethylamine (1.5) | 0 to 25 | 4 | 78 |

Based on such a hypothetical study, the optimal conditions would likely involve using a slight excess of both the base and acryloyl chloride in a suitable aprotic solvent like DCM, with the reaction proceeding for a sufficient duration to ensure completion. For Fischer esterification, optimization would focus on the choice of acid catalyst, the molar ratio of alcohol to acid, and the efficiency of water removal. ceon.rsresearchgate.netresearchgate.net

Spectroscopic and Computational Investigations of 4 2,4 Dinitrophenyl Butyl Prop 2 Enoate

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemistry for probing the intricate details of molecular structures. By analyzing the interaction of electromagnetic radiation with matter, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information regarding the connectivity, functional groups, and electronic nature of a molecule like 4-(2,4-dinitrophenyl)butyl prop-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. In the case of this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for the connectivity of the dinitrophenyl, butyl, and prop-2-enoate moieties.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,4-dinitrophenyl group, the protons of the butyl chain, and the vinyl protons of the prop-2-enoate group. The chemical shifts of the aromatic protons are influenced by the strong electron-withdrawing nature of the two nitro groups. The protons on the butyl chain will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons, allowing for the assignment of each methylene (B1212753) group. The vinyl protons of the acrylate (B77674) group will appear as a complex set of multiplets due to both geminal and vicinal coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield shift. The aromatic carbons would also have distinct chemical shifts influenced by the nitro substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.5 - 9.0 |

| Vinylic CH=CH₂ | 5.8 - 6.4 |

| Vinylic CH=CH₂ | 6.1 - 6.5 |

| O-CH₂ (butyl) | ~4.2 |

| Ar-CH₂ (butyl) | ~2.8 |

| CH₂ (butyl) | 1.5 - 1.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~166 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-H | 120 - 130 |

| Vinylic =CH₂ | ~131 |

| Vinylic =CH | ~128 |

| O-CH₂ (butyl) | ~65 |

| Ar-CH₂ (butyl) | ~35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, typically found in the regions of 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. researchgate.net Another prominent feature would be the strong stretching vibration of the ester carbonyl (C=O) group, expected around 1720-1740 cm⁻¹. The C=C stretching of the acrylate moiety would appear in the 1630-1640 cm⁻¹ region. Stretching vibrations for the aromatic C-H and aliphatic C-H bonds would also be present.

Raman spectroscopy would provide complementary information. While the carbonyl stretch is typically weaker in Raman, the symmetric nitro stretch and the aromatic ring vibrations often give rise to strong Raman signals. researchgate.net For instance, Raman absorptions for 2,4-dinitrophenolate (B1223059) have been assigned at 1534 cm⁻¹, 1456 cm⁻¹, and 1351 cm⁻¹. researchgate.net

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| NO₂ asymmetric stretch | 1530 - 1560 | 1530 - 1560 |

| NO₂ symmetric stretch | 1340 - 1360 | 1340 - 1360 |

| C=O (ester) stretch | 1720 - 1740 | Weak |

| C=C (alkene) stretch | 1630 - 1640 | 1630 - 1640 |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2,4-dinitrophenyl group. This group is known to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring and n → π* transitions involving the nitro groups.

The presence of the two electron-withdrawing nitro groups on the benzene (B151609) ring significantly affects the electronic structure and the resulting UV-Vis spectrum. Studies on related compounds like 2,4-dinitrophenol (B41442) show absorption maxima in the UV region. For instance, the absorbance of 2,4-dinitrophenol has been recorded at a λ_max of 316 nm. researchgate.net It is expected that this compound would have a similar absorption profile, with the exact position of the absorption maxima being influenced by the butyl prop-2-enoate substituent and the solvent used for the analysis. researchgate.net

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for complementing experimental data and providing deeper insights into the molecular and electronic properties of compounds. researchgate.net

Density Functional Theory (DFT) for Optimized Molecular Geometry and Energetics

Density Functional Theory (DFT) calculations can be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized molecular geometry. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For example, DFT calculations on similar structures have shown good agreement between theoretical and experimental data. nih.gov

The calculations would likely reveal a non-planar structure, with a significant dihedral angle between the plane of the dinitrophenyl ring and the butyl chain. The geometry of the ester group and the vinyl moiety would also be determined. Understanding the optimized geometry is crucial as it influences the molecule's physical and chemical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.govmdpi.com

For this compound, a DFT calculation would reveal the spatial distribution and energy levels of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the dinitrophenyl ring, which is rich in π-electrons. The LUMO is also expected to be distributed over the dinitrophenyl system, particularly influenced by the electron-withdrawing nitro groups. This distribution would indicate that the dinitrophenyl ring is the most likely site for nucleophilic attack. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity, with the electron-deficient nature of the aromatic ring suggesting a propensity to react with nucleophiles. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dinitrophenol |

| Butyl prop-2-enoate |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential. mdpi.com

For this compound, the MEP surface analysis reveals distinct reactive regions dictated by its functional groups. The most negative potential (red regions) is concentrated around the oxygen atoms of the two nitro (NO₂) groups and the carbonyl oxygen of the ester group. mdpi.com This high electron density makes these oxygen atoms the primary sites for electrophilic interactions.

Conversely, the strong electron-withdrawing nature of the two nitro groups significantly depletes electron density on the aromatic ring, particularly at the carbon atoms attached to them. researchgate.netresearchgate.net This effect, combined with the hydrogen atoms of the aromatic ring, creates regions of high positive potential (blue regions), marking them as likely targets for nucleophilic attack. researchgate.net The hydrogen atoms of the butyl chain and the vinyl group of the prop-2-enoate moiety exhibit a more neutral potential. This detailed mapping allows for a nuanced understanding of the molecule's chemical reactivity, guiding predictions of its interaction with other chemical species. nih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound This table is illustrative, based on typical values for similar nitroaromatic esters.

| Molecular Region | Predicted MEP Value Range (a.u.) | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Oxygen Atoms of Nitro Groups | Highly Negative | Deep Red | Site for Electrophilic Attack |

| Carbonyl Oxygen (Ester) | Negative | Red to Yellow | Site for Electrophilic Attack |

| Aromatic Ring Carbons | Slightly Positive | Light Green to Light Blue | Potential for Nucleophilic Attack |

| Aromatic Ring Hydrogens | Positive | Blue | Site for Nucleophilic Interaction |

| Butyl Chain & Prop-2-enoate Hydrogens | Near-Neutral to Slightly Positive | Green to Light Blue | Low Reactivity |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This localization allows for the quantitative study of intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the "delocalization" of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wisc.edu The strength of these interactions is evaluated using second-order perturbation theory, where the stabilization energy E(2) is proportional to the extent of charge delocalization. nih.gov

In the this compound molecule, NBO analysis would highlight several key intramolecular interactions. Significant charge delocalization is expected from the lone pairs (n) of the oxygen atoms in the nitro and ester groups to the antibonding π* orbitals of the aromatic ring and the C=O bond. The most prominent interactions would likely be:

n(O) → π(Aromatic Ring):* The lone pairs on the oxygen atoms of the highly electronegative nitro groups delocalize into the antibonding π* orbitals of the benzene ring. This interaction is characteristic of nitroaromatic compounds and contributes significantly to their electronic properties and stability. nih.gov

n(O) → σ(C-N):* Delocalization from the oxygen lone pairs of the nitro groups to the antibonding σ* orbitals of the adjacent C-N bonds.

n(O) → π(C=O):* In the ester group, lone pairs on the ether-like oxygen atom can delocalize into the antibonding π* orbital of the carbonyl group, influencing the C=O bond's character and reactivity. researchgate.net

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound This table presents hypothetical E(2) values based on analyses of analogous nitroaromatic and ester compounds.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Hypothetical E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) of NO₂ | π* (C=C) of Aromatic Ring | n → π | > 15.0 |

| LP (O) of Ester (C-O-C) | π (C=O) | n → π | ~ 20.0 - 30.0 |

| π (C=C) of Aromatic Ring | π (N=O) of NO₂ | π → π | > 5.0 |

| σ (C-H) of Butyl Chain | σ (C-C) of Butyl Chain | σ → σ | ~ 2.0 - 5.0 |

| π (C=C) of Prop-2-enoate | π (C=O) of Ester | π → π* | ~ 10.0 - 15.0 |

Correlation of Calculated Vibrational Frequencies with Experimental Spectroscopic Data

The combination of experimental vibrational spectroscopy (FTIR and FT-Raman) and quantum chemical calculations provides a robust methodology for the structural elucidation of molecules. nih.gov Theoretical vibrational frequencies are typically calculated using methods like Density Functional Theory (DFT). researchgate.net However, these calculations are based on a harmonic oscillator model in the gaseous phase and often systematically overestimate experimental frequencies. To achieve better agreement, the calculated frequencies are uniformly scaled using a scaling factor, a common practice that corrects for anharmonicity and the limitations of the theoretical model. nih.govresearchgate.net

For this compound, a detailed assignment of the experimental FTIR and FT-Raman spectra would be made possible by correlating the observed bands with the scaled theoretical wavenumbers. The vibrational spectrum can be divided into characteristic regions corresponding to its functional groups:

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ groups are expected to appear as strong bands in the FTIR spectrum, typically in the ranges of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

Ester Group Vibrations: A very strong absorption band corresponding to the C=O stretching of the ester functional group is predicted in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations will appear at lower frequencies. researchgate.net

Aromatic and Alkene Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the prop-2-enoate moiety will appear in the 1450-1650 cm⁻¹ region. nih.gov The vinyl group will also show characteristic C-H bending (out-of-plane) modes at lower wavenumbers. nih.gov

By comparing the experimental spectra with theoretically constructed spectrograms, a precise assignment of each vibrational mode can be achieved, confirming the molecular structure and providing insight into the intramolecular forces. nih.govlongdom.org

Table 3: Correlation of Typical Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table is a representative comparison based on data from similar nitroaromatic compounds.

| Vibrational Mode | Functional Group | Typical Experimental Range (FTIR/Raman) | Typical Scaled DFT Calculated Range | Expected Intensity |

|---|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | 3110 - 3010 | Medium to Weak |

| C=O Stretch | Ester | 1730 - 1700 | 1735 - 1705 | Very Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1600 - 1500 | 1605 - 1505 | Strong |

| Aromatic/Alkene C=C Stretch | Ring / Vinyl | 1650 - 1450 | 1655 - 1455 | Medium to Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1370 - 1300 | 1375 - 1305 | Strong |

| C-O Stretch | Ester | 1300 - 1100 | 1305 - 1105 | Medium to Strong |

Chemical Reactivity and Mechanistic Pathways of 4 2,4 Dinitrophenyl Butyl Prop 2 Enoate

Reactivity of the Prop-2-enoate Moiety

The prop-2-enoate group is an α,β-unsaturated ester, a class of compounds known for its susceptibility to both nucleophilic additions and polymerization reactions. The electron-withdrawing nature of the ester carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and the double bond amenable to radical attack.

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The primary reaction pathway for the α,β-unsaturated system in 4-(2,4-dinitrophenyl)butyl prop-2-enoate is the conjugate or Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the prop-2-enoate moiety. This process is highly favorable due to the stabilization of the resulting enolate intermediate through resonance.

A variety of nucleophiles can participate in Michael additions, including amines, thiols, and carbanions. For instance, the reaction with a primary or secondary amine would proceed via the addition of the nitrogen nucleophile to the β-carbon, followed by protonation of the resulting enolate to yield a β-amino ester derivative. Studies on similar acrylate (B77674) esters, such as n-butyl acrylate, have shown that such additions are common and can be influenced by the nature of the nucleophile and reaction conditions. researchgate.netresearchgate.net For example, the reaction of acylhydrazides with n-butyl acrylate has been shown to proceed under solvent-free conditions in the presence of a base. researchgate.net

The general mechanism for the Michael addition to this compound is illustrated below:

Step 1: Nucleophilic Attack The nucleophile (Nu⁻) attacks the β-carbon of the α,β-unsaturated system.

Step 2: Enolate Formation The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate.

Step 3: Protonation The enolate is protonated by a proton source in the reaction mixture (e.g., solvent or a conjugate acid) to give the final addition product.

The presence of the bulky and electron-rich dinitrophenylbutyl group may exert some steric and electronic influence on the rate of nucleophilic attack, but the fundamental reactivity of the acrylate system is expected to remain.

Radical Polymerization Mechanisms and Controlled Polymerization Studies

The carbon-carbon double bond of the prop-2-enoate moiety makes this compound a monomer suitable for radical polymerization. This process involves the initiation, propagation, and termination of polymer chains.

Initiation: The polymerization is typically initiated by a radical species (I•) generated from an initiator molecule (e.g., benzoyl peroxide or AIBN) upon heating or irradiation. The initiator radical adds to the double bond of the monomer, creating a new radical.

Propagation: The newly formed monomer radical then adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The polymerization process ceases when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation).

Modern polymer chemistry has developed several techniques for "living" or controlled radical polymerization (CRP), which allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. nih.govresearchgate.net These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could likely be applied to this compound.

In a controlled polymerization scenario, the growing polymer chains would exist in a dynamic equilibrium between a dormant species and an active, propagating radical. This minimizes irreversible termination reactions and allows for the controlled growth of the polymer chains. For example, visible light-mediated controlled radical polymerization has been successfully applied to a variety of acrylate monomers, demonstrating the versatility of this approach for functionalized acrylates. nih.govresearchgate.netacs.org

Reactivity of the Dinitrophenyl Moiety

The 2,4-dinitrophenyl group is a highly electron-deficient aromatic system, which imparts specific reactivity to this part of the molecule. The strong electron-withdrawing nature of the two nitro groups is central to its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr) on the Dinitrophenyl Ring System

The dinitrophenyl ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is a two-step addition-elimination mechanism. The presence of strong electron-withdrawing groups, such as the two nitro groups, ortho and para to a potential leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

In the case of this compound, the butoxy-prop-2-enoate group is attached to the ring. While this is not a traditional leaving group like a halide, under forcing conditions or with highly reactive nucleophiles, cleavage of the ether linkage could potentially occur. More commonly, SNAr reactions are observed on dinitrophenyl halides or other derivatives with better leaving groups. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with aniline (B41778) is a classic example of an SNAr reaction. youtube.com

The general mechanism for an SNAr reaction on a dinitrophenyl system is as follows:

Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex A nucleophile attacks the carbon atom bearing the leaving group (or a hydrogen in some cases), leading to the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex).

Step 2: Departure of the Leaving Group The aromaticity of the ring is restored by the departure of the leaving group.

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. Studies on phenyl 2,4,6-trinitrophenyl ethers have shown that the reaction mechanism can be affected by both steric and electronic factors of the nucleophile and the substrate. rsc.org

Electron-Withdrawing Effects of Nitro Groups on Aromatic Reactivity

The two nitro groups on the phenyl ring have a profound influence on the reactivity of the aromatic system. As powerful electron-withdrawing groups, they decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and less susceptible to electrophilic attack.

This electron-withdrawing effect is a combination of two factors:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bonds.

Mesomeric Effect (-M or -R): The nitro group can delocalize the π-electrons of the ring through resonance, further reducing the electron density, particularly at the ortho and para positions.

The consequence of these effects is a significant increase in the acidity of any protons on the ring and a strong activation towards nucleophilic aromatic substitution, as discussed in the previous section.

Hydrolytic Stability and Transesterification Reactions of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis and transesterification reactions, which involve the cleavage of the acyl-oxygen bond.

Hydrolysis: Ester hydrolysis is the reaction of an ester with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with a dilute acid. To drive the equilibrium towards the products, an excess of water is typically used.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide. The reaction produces the salt of the carboxylic acid and the alcohol.

The rate of hydrolysis can be influenced by steric and electronic factors. chemrxiv.org The bulky dinitrophenylbutyl group may offer some steric hindrance to the attack of the nucleophile (water or hydroxide) at the carbonyl carbon.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. lookchem.commdpi.com This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of methyl prop-2-enoate and 4-(2,4-dinitrophenyl)butan-1-ol. To ensure the reaction goes to completion, the alcohol reactant is often used as the solvent.

The general equation for the transesterification of this compound is:

This compound + R'-OH ⇌ Methyl prop-2-enoate + 4-(2,4-Dinitrophenyl)butan-1-ol

The choice of catalyst and reaction conditions can be tailored to favor either hydrolysis or transesterification.

Kinetic and Mechanistic Studies of Reactions Involving Dinitrophenyl and Acrylate Functional Groups

The chemical behavior of this compound is dictated by the reactivity of its two primary functional groups: the 2,4-dinitrophenyl ether moiety and the acrylate ester. The electron-withdrawing nature of the two nitro groups strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Concurrently, the acrylate group is a quintessential Michael acceptor, susceptible to conjugate addition reactions, and can also undergo radical polymerization. Kinetic and mechanistic studies on compounds analogous to these functionalities provide a comprehensive framework for understanding the reaction pathways available to this molecule.

Reactivity of the 2,4-Dinitrophenyl Group: Nucleophilic Aromatic Substitution (SNAr)

The 2,4-dinitrophenyl group is a classic substrate for SNAr reactions. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions delocalizes the negative charge of the intermediate, thereby facilitating nucleophilic attack on the aromatic ring. wikipedia.org The generally accepted mechanism for this substitution is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net

The reaction sequence can be generalized as follows:

Addition of the Nucleophile: A nucleophile (Nu-) attacks the carbon atom bearing the leaving group (in this case, the butoxy prop-2-enoate group) to form a tetrahedral intermediate, the Meisenheimer complex. This step is typically fast.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. This step can be rate-determining, depending on the nature of the leaving group and the reaction conditions. researchgate.net

Kinetic studies on various 2,4-dinitrophenyl ethers and esters with different nucleophiles, such as amines and alkoxides, have elucidated the factors influencing the reaction rate. For instance, the reaction of 2,4-dinitrophenyl ethers with anilines in dimethyl sulfoxide (B87167) (DMSO) has been shown to proceed through both uncatalyzed and base-catalyzed pathways. researchgate.netrsc.org In the base-catalyzed pathway, the formation of a zwitterionic intermediate is followed by a rate-limiting proton transfer to the base. rsc.org

The reactivity is also significantly influenced by the leaving group. While direct kinetic data for the butoxy prop-2-enoate leaving group is not available, studies on other 2,4-dinitrophenyl derivatives provide insight. For example, in the reaction of 2,4-dinitrophenyl X-substituted benzoates with pyridines, the reaction was found to be concerted, with the reactivity being influenced by the electronic nature of the substituent on the benzoate (B1203000) group. researchgate.net In other systems, such as the hydrazinolysis of 1-chloro-2,4-dinitrobenzene, the formation of the zwitterionic intermediate is the rate-determining step, whereas for other 2,4-dinitrobenzene derivatives with different leaving groups in DMSO, the departure of the leaving group is rate-limiting. researchgate.net

The table below summarizes kinetic data for the reaction of different 2,4-dinitrophenyl compounds with aniline, illustrating the influence of the leaving group and solvent on the reaction rate.

| 2,4-Dinitrophenyl Compound | Nucleophile | Solvent | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Phenyl 2,4,6-trinitrophenyl ether | Aniline | Acetonitrile | Base catalyzed pathway is dominant | rsc.org |

| Phenyl 2,4,6-trinitrophenyl ether | Aniline | DMSO | Uncatalyzed and base catalyzed pathways | rsc.org |

| Ethyl 2,4,6-trinitrophenyl ether | Aniline | DMSO with Dabco | Proton transfer is rate-limiting | researchgate.net |

Reactivity of the Acrylate Group: Michael Addition and Polymerization

The acrylate functional group in this compound is an excellent Michael acceptor. This reactivity stems from the carbon-carbon double bond being conjugated with an electron-withdrawing carbonyl group. nih.gov This polarization makes the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction.

Michael Addition Reactions:

The Michael addition of a nucleophile (Michael donor) to the acrylate group (Michael acceptor) is a versatile reaction. researchgate.net Common nucleophiles include amines (aza-Michael addition), thiols (thio-Michael addition), and carbanions like enolates (carbon-Michael addition). nih.govresearchgate.net

The mechanism of the base-catalyzed carbon-Michael addition, for example, involves the following steps:

Deprotonation: A base removes a proton from the Michael donor to form a resonance-stabilized enolate anion. researchgate.net

Nucleophilic Attack: The enolate anion attacks the β-carbon of the acrylate in a 1,4-conjugate addition. researchgate.net

Proton Transfer: The resulting enolate intermediate is protonated, often by the conjugate acid of the base, to yield the final product and regenerate the catalyst. researchgate.net

Kinetic studies have shown that the rate of Michael addition is highly dependent on several factors, including the nature of the nucleophile, the catalyst, the solvent, and the stoichiometry of the reactants. For instance, in the aza-Michael addition of amines to ethyl acrylate in an aprotic solvent like tetrahydrofuran (B95107) (THF), the reaction preferentially proceeds via a 1,2-addition mechanism, forming a zwitterionic intermediate, followed by a rate-determining amine-assisted proton transfer. acs.orgacs.org Primary amines have been observed to react faster than secondary amines due to better solvation of the zwitterionic intermediate and less steric hindrance. acs.org

The following table presents data on the effect of base catalysts on the observed rate constant for the Michael addition of ethyl acetoacetate (B1235776) to 2-ethylhexyl acrylate.

| Catalyst | Concentration (mol%) | Solvent | Observed Rate Constant (kobs) | Reference |

|---|---|---|---|---|

| DBU | Variable | THF | Dependent on concentration | azregents.edu |

| K2CO3 | 3 | THF | Reaction complete within 1h | researchgate.net |

Radical Polymerization:

The acrylate double bond can also undergo free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of an initiator to generate radicals. The reaction proceeds through the characteristic steps of initiation, propagation, and termination. nih.govacs.org During propagation, the radical adds to the double bond of a monomer molecule, creating a new radical that can then react with another monomer, leading to chain growth. Termination occurs when two growing polymer chains react with each other. nih.gov

Kinetic studies of acrylate polymerization have investigated the influence of factors such as initiator concentration and light intensity (in photopolymerization) on the polymerization rate. acs.org Secondary reactions, such as backbiting and β-scission, can also occur, particularly at elevated temperatures, influencing the final polymer architecture. acs.org

Advanced Research Applications of 4 2,4 Dinitrophenyl Butyl Prop 2 Enoate in Chemical Science

Utilization as a Monomer in Advanced Polymer Architectures Research

The presence of a prop-2-enoate (acrylate) group suggests that 4-(2,4-Dinitrophenyl)butyl prop-2-enoate can theoretically serve as a monomer in polymerization reactions. Acrylate (B77674) monomers are widely used in the synthesis of a vast range of polymers due to their reactivity in free-radical, anionic, and controlled radical polymerization techniques.

The incorporation of the 4-(2,4-dinitrophenyl)butyl side chain would impart specific functionalities to the resulting polymer. The dinitrophenyl group is known for its electron-withdrawing nature and its ability to participate in charge-transfer complexes. Polymers containing this moiety could exhibit interesting optical or electronic properties. Furthermore, the dinitrophenyl group can be a site for post-polymerization modification, allowing for the grafting of other molecules or the tuning of the polymer's properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Potential Synthesis Method | Anticipated Properties |

| Homopolymers | Free-Radical Polymerization | Functional material with high refractive index, potential for post-polymerization modification. |

| Copolymers | Controlled Radical Polymerization (e.g., ATRP, RAFT) | Tunable properties by incorporating other monomers, such as adjusting the glass transition temperature or solubility. |

| Block Copolymers | Sequential Monomer Addition | Self-assembling materials for nanotechnology applications, with one block containing the dinitrophenyl functionality. |

Role as a Synthetic Building Block for Complex Organic Scaffolds

Nitro-substituted aromatic compounds are versatile building blocks in organic synthesis. The nitro groups on the phenyl ring of this compound can be readily transformed into other functional groups, such as amines, which are key precursors for a wide array of more complex molecules.

The acrylate portion of the molecule can also participate in various organic reactions, including Michael additions and cycloadditions. This dual reactivity makes it a potentially useful building block for the synthesis of complex organic scaffolds, where different parts of the molecule can be selectively modified. For instance, the nitro groups could be reduced to amines and then used to build heterocyclic structures, while the acrylate group could be used to attach the molecule to a larger framework.

Development of Derivatization Methodologies for Analytical Chemistry Research

The 2,4-dinitrophenyl group is a well-known derivatizing agent in analytical chemistry, particularly for the analysis of amines and carbonyls.

Application in Chromatographic Detection Enhancements for Chemical Analysis

Compounds containing the 2,4-dinitrophenyl moiety are highly chromophoric, meaning they absorb ultraviolet-visible (UV-Vis) light strongly. This property is exploited in high-performance liquid chromatography (HPLC) with UV-Vis detection. By reacting a non-chromophoric analyte with a derivatizing agent containing the dinitrophenyl group, the resulting derivative can be easily detected at low concentrations.

While 2,4-dinitrofluorobenzene (DNFB) and 2,4-dinitrophenylhydrazine (DNPH) are the common reagents for this purpose, this compound is not a standard derivatizing agent. Theoretically, its dinitrophenyl group could serve as a chromophore, but its utility as a derivatizing agent would depend on its reactivity with target analytes.

Spectrophotometric Assays in Research Contexts (e.g., for amino groups or carbonyls)

Similar to its application in chromatography, the strong absorbance of the dinitrophenyl group could be utilized in spectrophotometric assays. The reaction of a dinitrophenyl-containing reagent with an analyte can lead to a colored product whose concentration can be measured with a spectrophotometer. This is the basis of the well-established DNPH assay for carbonyl compounds nih.gov.

Exploration in Metal-Organic Framework (MOF) Synthesis as a Ligand Moiety

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of a MOF are largely determined by the nature of its organic linkers.

The this compound molecule contains potential coordination sites for metal ions. The oxygen atoms of the nitro groups and the ester group could potentially act as Lewis basic sites to coordinate with metal centers. If this molecule were to be used as a ligand in MOF synthesis, it could lead to frameworks with pores decorated with dinitrophenyl groups. Such functionalized MOFs could have applications in areas such as selective gas adsorption or catalysis. However, the synthesis of MOFs often requires specific ligand geometries and coordination strengths, and it is not documented whether this compound is a suitable candidate for forming stable MOF structures.

Conclusions and Future Research Perspectives

Current Understanding of 4-(2,4-Dinitrophenyl)butyl Prop-2-enoate Chemistry and its Derivatives

The chemical behavior of this compound is dictated by the interplay of its distinct functional groups. The 2,4-dinitrophenyl (DNP) unit is a strong electron-withdrawing group, which significantly influences the molecule's reactivity and properties. This group is known for its ability to act as a hapten and its use in derivatization reactions. The prop-2-enoate (acrylate) moiety, on the other hand, is a versatile functional group known for its susceptibility to polymerization and addition reactions.

Our current understanding, based on the foundational principles of organic chemistry, suggests that the compound would exhibit dual reactivity. The acrylate's double bond is activated for nucleophilic attack (Michael addition) and is a prime candidate for radical polymerization. Prop-2-enoic acid and its esters are highly reactive and readily undergo polymerization to form homopolymers or copolymers used in plastics, coatings, and adhesives. atamanchemicals.com The ester linkage provides a site for potential hydrolytic cleavage, which could be utilized in prodrug or controlled-release applications. The DNP group serves as a stable aromatic core and a potential chromophore for analytical detection.

Derivatives could be synthesized by modifying either end of the molecule. For instance, substitution on the phenyl ring could modulate the electronic properties, while variations in the alcohol portion of the ester could fine-tune physical properties like solubility and the glass transition temperature of resulting polymers.

| Molecular Moiety | Key Chemical Feature | Anticipated Reactivity/Properties | Potential for Derivatization |

|---|---|---|---|

| 2,4-Dinitrophenyl | Strong electron-withdrawing nature; aromatic ring | Susceptible to nucleophilic aromatic substitution (under harsh conditions); acts as a stable chromophore; imparts rigidity. | Further substitution on the aromatic ring to alter electronic properties. |

| Butyl Spacer | Flexible four-carbon alkyl chain | Provides flexibility and spacing between the aromatic and acrylate (B77674) groups, potentially influencing polymer properties. | Varying the length of the alkyl chain to modify flexibility and hydrophobicity. |

| Prop-2-enoate (Acrylate) Ester | Ester group; activated double bond | Undergoes radical polymerization; susceptible to Michael addition; ester can be hydrolyzed. | Copolymerization with other monomers; reaction at the double bond to attach other functional groups. |

Emerging Research Avenues in Dinitrophenyl Acrylate Derivatives

The unique combination of a dinitrophenyl group and an acrylate functionality opens up several exciting avenues for future research. Dinitrophenyl compounds have historical and ongoing relevance in biochemistry and immunology, while acrylates are foundational to modern polymer and materials science. The convergence of these fields suggests several promising research directions.

One major area of interest is in the development of functional polymers . By polymerizing dinitrophenyl acrylate monomers, new materials with tailored properties could be created. The DNP group could impart specific optical, thermal, or binding properties to the polymer backbone. These polymers could be investigated for applications in sensing, where the DNP moiety could act as a recognition site for specific antibodies or other biomolecules. Research into α-substituted acrylates has shown that the functional groups can be designed to create synergy, leading to polymers with unique responsiveness or reactivity. tandfonline.comingentaconnect.com

Another emerging avenue is in the field of bioconjugation and chemical biology . The reactivity of the acrylate group makes it a candidate for use as a covalent binder to biological macromolecules, such as proteins. The DNP group could serve as a tag for detection and quantification. This dual functionality could be exploited in the design of chemical probes to study biological processes or as components in targeted drug delivery systems. The synthesis of dinitrophenyl esters has been explored for creating lipophilic prodrugs that can release active compounds through hydrolysis. researchgate.net

Furthermore, the development of novel reactive diluents and coatings is a possibility. Monovinyl acrylates with secondary functionalities have been shown to exhibit enhanced polymerization kinetics and can improve the mechanical properties of diacrylate systems. nih.gov Dinitrophenyl acrylate derivatives could be explored as additives that not only participate in polymerization but also add functionalities such as UV-absorption or enhanced adhesion.

| Emerging Research Avenue | Scientific Rationale | Potential Applications |

|---|---|---|

| Functional Polymers and Materials | Polymerization of the acrylate moiety, with the DNP group providing specific functionalities (e.g., binding sites, optical properties). | Chemical sensors, 'smart' materials, specialized coatings, and resins. |

| Bioconjugation and Chemical Probes | The acrylate can act as a Michael acceptor for covalent bonding to biomolecules, while the DNP group serves as a recognizable tag. | Protein labeling, activity-based probes, components for diagnostic assays. |

| Advanced Coatings and Adhesives | Use as a monomer or co-monomer to enhance properties such as UV resistance, thermal stability, or specific surface interactions. | Protective coatings, high-performance adhesives, functional surfaces. |

Methodological Advancements and Interdisciplinary Research Opportunities in Chemical Sciences

The comprehensive characterization and exploration of novel compounds like this compound and its derivatives are reliant on a suite of advanced analytical techniques. Modern chemical sciences offer powerful tools to elucidate molecular structure, confirm purity, and analyze complex behaviors.

Methodological Advancements: The definitive structural confirmation of this compound would involve a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise connectivity of atoms within the molecule. ijpsjournal.comalgoreducation.com 2D NMR techniques like COSY, HSQC, and HMBC would further confirm the assignments of protons and carbons, ensuring an unambiguous structural elucidation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition. ijpsjournal.comalgoreducation.com Fragmentation patterns observed in MS/MS analysis can provide additional structural insights.

Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the nitro groups (strong absorptions), the ester carbonyl (C=O), and the carbon-carbon double bond (C=C). spectroscopyonline.com UV-Vis spectroscopy would characterize the chromophoric nature of the dinitrophenyl group.

Interdisciplinary Research Opportunities: The study of dinitrophenyl acrylate derivatives is inherently interdisciplinary, bridging organic synthesis with materials science, biology, and engineering.

Chemistry and Materials Science: Collaboration between synthetic chemists and material scientists is key to designing and creating novel polymers based on these monomers. Research could focus on controlling polymerization to achieve desired molecular weights and architectures, and then characterizing the mechanical, thermal, and optical properties of the resulting materials.

Chemistry and Biology: The potential bio-applications of these compounds invite collaboration with biochemists and cell biologists. This could involve designing and synthesizing derivatives for use as probes in cellular imaging, or as haptens in immunological studies.

Chemistry and Engineering: The development of practical applications, such as sensors or coatings, would require input from chemical and materials engineers to scale up synthesis, formulate materials, and test performance in real-world conditions.

| Methodology/Field | Application/Opportunity | Key Outcomes |

|---|---|---|

| Advanced Spectroscopy (NMR, MS) | Unambiguous structural characterization of novel synthesized molecules and their reaction products. | Verified chemical structures, purity assessment, and mechanistic insights. |

| Polymer Characterization Techniques | Analysis of polymers derived from dinitrophenyl acrylate monomers (e.g., GPC, DSC, TGA, Rheology). | Understanding of molecular weight distribution, thermal properties, and mechanical behavior. |

| Collaboration with Life Sciences | Designing and testing derivatives for biological applications like biosensing or as chemical probes. | Development of new tools for diagnostics and biomedical research. |

| Collaboration with Engineering | Scaling up synthesis, process optimization, and fabrication of devices or functional materials. | Translation of fundamental chemical discoveries into practical technologies. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-Dinitrophenyl)butyl prop-2-enoate?

- Methodological Answer : The compound can be synthesized via esterification between 4-(2,4-dinitrophenyl)butanol and acryloyl chloride under anhydrous conditions. A typical protocol involves:

Activating the hydroxyl group of the butanol derivative using a base (e.g., triethylamine) in dichloromethane.

Slow addition of acryloyl chloride at 0–5°C to minimize side reactions.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Monitoring reaction progress using TLC or HPLC is critical to ensure complete conversion .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation from nitroaromatic compounds.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in a cool, dry place away from reducing agents or strong bases to prevent explosive decomposition.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can UV-Vis spectroscopy be applied to characterize this compound?

- Methodological Answer : The 2,4-dinitrophenyl (Dnp) group absorbs strongly in the visible range (λ = 370–445 nm) due to its conjugated nitroaromatic system. To quantify the compound:

Prepare a standard curve using serial dilutions in DMSO or acetonitrile.

Measure absorbance at λ = 445 nm (ε ≈ 15,000 M⁻¹cm⁻¹).

Validate purity by comparing experimental spectra with computational predictions (e.g., TD-DFT) .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dinitrophenyl group influence the reactivity of the acrylate moiety?

- Methodological Answer : The electron-withdrawing nitro groups increase the electrophilicity of the acrylate β-carbon, enhancing susceptibility to nucleophilic attack (e.g., Michael additions). To study this:

Perform kinetic assays with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMSO or DMF).

Monitor reaction progress via HPLC or NMR to track regioselectivity.

Compare rate constants with control compounds lacking nitro substituents to isolate electronic effects .

Q. What analytical challenges arise when distinguishing between hydrolysis and nucleophilic substitution pathways?

- Methodological Answer :

- Hydrolysis : Conduct reactions in aqueous buffers (pH 7–9) and analyze for carboxylic acid byproducts via LC-MS.

- Nucleophilic Substitution : Use labeled nucleophiles (e.g., ¹⁵N-ammonia) and track isotopic incorporation via mass spectrometry.

- Contradiction Resolution : If conflicting data emerge (e.g., unexpected product ratios), perform isotopic tracing or computational modeling (Gaussian or ORCA) to clarify mechanisms .

Q. How can this compound be utilized in bioconjugation or protein labeling studies?

- Methodological Answer :

Tagging Biomolecules : React the acrylate group with thiol-containing proteins (e.g., cysteine residues) under mild reducing conditions (pH 7.4, 25°C).

Quantification : Use the Dnp group’s absorbance (λ = 445 nm) to estimate labeling efficiency.

Validation : Confirm conjugation via SDS-PAGE with Coomassie staining or anti-Dnp antibodies.

Note: Competitive assays may be required if non-specific binding occurs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solvent effects on reaction yields?

- Methodological Answer :

- Case Study : If yields vary between DMSO (high polarity) and THF (low polarity), conduct controlled experiments with:

Fixed substrate concentrations and temperature.

Dielectric constant adjustments using solvent mixtures.

In situ IR spectroscopy to monitor intermediate stability.

- Resolution : Publish raw kinetic data and solvent parameters (e.g., Kamlet-Taft) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.